(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone (4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC20044176
InChI: InChI=1S/C21H23NO3/c1-14-13-21(2,3)22(19-11-10-17(25-5)12-18(14)19)20(23)15-6-8-16(24-4)9-7-15/h6-13H,1-5H3
SMILES:
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone

CAS No.:

Cat. No.: VC20044176

Molecular Formula: C21H23NO3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone -

Specification

Molecular Formula C21H23NO3
Molecular Weight 337.4 g/mol
IUPAC Name (4-methoxyphenyl)-(6-methoxy-2,2,4-trimethylquinolin-1-yl)methanone
Standard InChI InChI=1S/C21H23NO3/c1-14-13-21(2,3)22(19-11-10-17(25-5)12-18(14)19)20(23)15-6-8-16(24-4)9-7-15/h6-13H,1-5H3
Standard InChI Key BPZODRNKUUUCCZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC)(C)C

Introduction

(4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone is a synthetic organic compound belonging to the class of quinoline derivatives. It is characterized by its unique structure, which includes methoxy and phenyl groups attached to a quinoline core. This compound is primarily studied for its potential applications in medicinal chemistry and its biological activities.

Synthesis and Chemical Reactions

The synthesis of (4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. Key steps include the formation of the quinoline core and the attachment of methoxy and phenyl groups. These reactions often require specific conditions such as temperature control and the presence of catalysts to promote desired pathways while minimizing side reactions.

Synthesis Steps

  • Formation of Quinoline Core: This involves the use of appropriate starting materials and catalysts to form the quinoline ring.

  • Attachment of Methoxy and Phenyl Groups: This step may involve alkylation or arylation reactions to attach the methoxy and phenyl groups to the quinoline core.

Biological Activities and Potential Applications

The biological activities of (4-methoxyphenyl)(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)methanone are not fully elucidated but may involve interactions with various biological targets. Research into its specific mechanisms is ongoing, with studies focusing on its pharmacological effects in various biological models.

Potential Applications

  • Medicinal Chemistry: The compound's structure suggests potential for use in drug development due to its lipophilicity and ability to interact with biological systems.

  • Biological Research: It may serve as a tool compound for studying biological pathways and interactions.

Spectroscopic Analysis

  • NMR and IR Spectra: These are typically used to elucidate the structure and confirm the presence of functional groups.

  • Mass Spectrometry: Useful for confirming the molecular weight and structure.

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